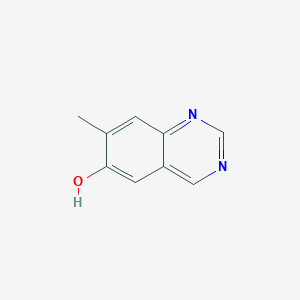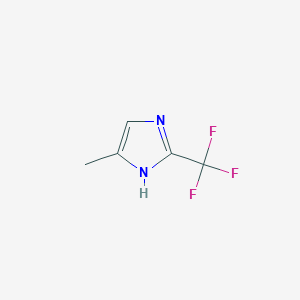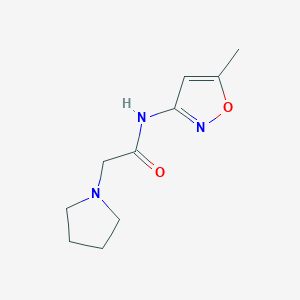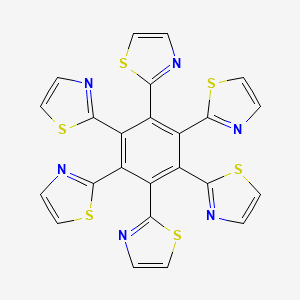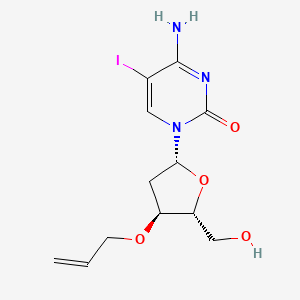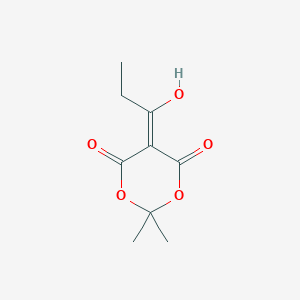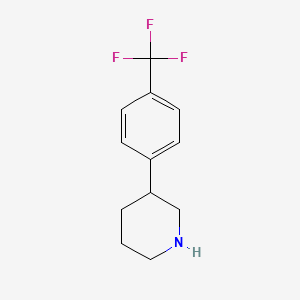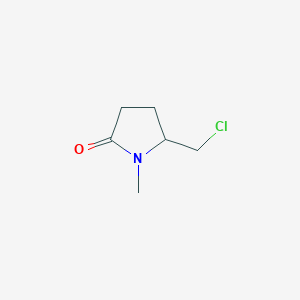
5-(Chloromethyl)-1-methylpyrrolidin-2-one
Übersicht
Beschreibung
“5-Chloromethylfurfural” is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . “5-(Chloromethyl)meconin” has a linear formula of C11H11ClO4 .
Synthesis Analysis
“5-Chloromethylfurfural” is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . A new protocol has been developed for chemical processing of spent biomass to obtain “5-(Chloromethyl)furfural” with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .
Chemical Reactions Analysis
“5-Chloromethylfurfural” can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . There’s also a report on the synthesis of “5-(Chloromethyl)furfural” from high fructose corn syrup (HFCS) using continuous flow processing .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
5-(Chloromethyl)-1-methylpyrrolidin-2-one serves as a versatile intermediate in organic synthesis. For instance, it has been utilized in the Vilsmeier reaction, a method for the chlorination of aldehydes, to yield 5-(chloromethyl)-2-furaldehyde with good efficiency. This process demonstrates its utility in generating functionalized aldehydes from simple precursors (Sanda, Rigal, Delmas, & Gaset, 1992). Additionally, it has been explored for the regenerative creation of hydroperoxides, showcasing its potential in catalytic cycles involving oxygen and hydrogen for substrate oxidation (Patton & Drago, 1993).
Material Science and Catalysis
In materials science, 5-(Chloromethyl)-1-methylpyrrolidin-2-one is instrumental in the development of cationic surfactants for corrosion inhibition, highlighting its significance in protecting carbon steel pipelines in oil and gas applications. The novel cationic surfactants derived from this compound have shown promising results in mitigating corrosion, with studies emphasizing their effectiveness and potential for broad industrial applications (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).
Pharmacology and Drug Delivery
In the realm of pharmacology, while avoiding specific drug use and side effects, 5-(Chloromethyl)-1-methylpyrrolidin-2-one's derivatives are investigated for their potential in creating prodrug systems. These systems aim for selective drug delivery to hypoxic tissues, leveraging the molecule's ability to undergo bioreductive activation. This application underscores its potential in designing more effective and targeted therapeutic strategies (Parveen, Naughton, Whish, & Threadgill, 1999).
Chemical Reactions and Transformations
5-(Chloromethyl)-1-methylpyrrolidin-2-one is also pivotal in facilitating novel chemical reactions, such as the synthesis of aziridines from alkenes, demonstrating its utility in organic transformations. The compound serves as an efficient catalyst in these reactions, offering a pathway to synthesize structurally complex molecules with high yields under solvent-free conditions (Jain, Joseph, & Sain, 2006).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as 5-(chloromethyl)furfural (cmf), have been used in the synthesis of various pharmaceuticals . This suggests that the compound may interact with a variety of biological targets, depending on its specific application.
Biochemical Pathways
For instance, 5-(Chloromethyl)furfural, a related compound, has been used in the synthesis of the antiulcer drug ranitidine . This suggests that 5-(Chloromethyl)-1-methylpyrrolidin-2-one could potentially be involved in similar biochemical pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s reactivity and stability. Additionally, biological factors, such as the patient’s physiological state and the presence of other drugs, can also influence the compound’s efficacy .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOZNWYSSCMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66769-85-5 | |
| Record name | 5-(chloromethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



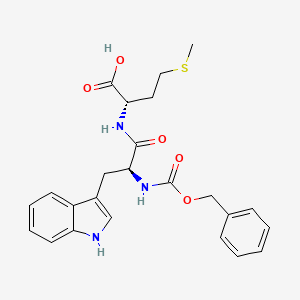
![Thieno[3,2-d][1,3]thiazol-2-amine](/img/structure/B3277823.png)

